ethyl 3-aminobutanoate
Overview
Description
Ethyl 3-aminobutanoate is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 3-aminobutyrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77084. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enzymatic Synthesis and Resolution
Ethyl 3-aminobutyrate is utilized in enzymatic reactions. For instance, its reactions with carboxylic acid esters, catalyzed by lipases from Candida antarctica, Pseudomonas cepacia, and Pseudomonas fluorescens, have been studied for potential applications in sequential resolution and synthesis processes (Gedey, Liljeblad, Fülöp, & Kanerva, 1999).
Chemical Modification for Material Applications
Ethyl 3-aminobutyrate has been investigated for the chemical modification of materials, such as chlorinated natural rubber. This research aimed to develop long-life antifouling paints free from toxic components, using ethyl 3-aminobutyrate as a modifying agent (Makani, Brigodiot, Maréchal, Durand, & Dawans, 1984).
Biopolymer Conversion
A method has been established for preparing optically active ethyl β-aminobutyrate from microbial polyester polyhydroxyalkanoates (PHB). This involves chemical transformations such as recovery of PHB from bacterial cells and subsequent steps leading to ethyl β-aminobutyrate (Park, Lee, & Lee, 2001).
As a Building Block in Organic Synthesis
Ethyl 3-aminobutyrate serves as a crucial building block in organic synthesis, especially in the preparation of various optically active compounds. It has been used in the synthesis of 3-hydroxybutyramides, which can be chemically reduced to yield 1,3-aminoalcohols (Garda, Rebolledo, & Gotor, 1992).
Pharmaceutical Intermediate Production
Ethyl 3-aminobutyrate is also relevant in pharmaceutical chemistry. It has been used as an intermediate in the synthesis of various compounds, including inhibitors of estrogen biosynthesis, which have potential applications in the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Safety and Hazards
Ethyl 3-aminobutyrate is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Personal protective equipment should be used and breathing vapours, mist, or gas should be avoided. Adequate ventilation should be ensured and all sources of ignition should be removed .
Mechanism of Action
Target of Action
Ethyl 3-aminobutanoate, also known as Ethyl 3-aminobutyrate, is a compound that has been used in the prevention and treatment of influenza . .
Biochemical Pathways
It is known that the compound can be synthesized from Ethanol and DL-3-Aminobutyric acid , but the downstream effects of this synthesis on other biochemical pathways remain to be explored.
Result of Action
It is known that the compound can be used to prevent and treat influenza , suggesting it may have antiviral effects at the molecular and cellular level.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s action. For instance, the compound is known to be stored at -20°C , suggesting that low temperatures may be necessary for its stability.
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used to prevent and treat influenza . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is known that the compound can influence cell function
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level
Metabolic Pathways
It is known that the compound can interact with enzymes or cofactors
Properties
IUPAC Name |
ethyl 3-aminobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-9-6(8)4-5(2)7/h5H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIOOBJZIASBFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314973 | |
Record name | Ethyl 3-aminobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5303-65-1 | |
Record name | Ethyl 3-aminobutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5303-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-aminobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005303651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5303-65-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77084 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-aminobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-aminobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ethyl 3-aminobutyrate in polyamine research?
A: Ethyl 3-aminobutyrate serves as a key starting material for synthesizing α-methylspermidine. [, ] This polyamine analog is particularly important because it can prevent the detrimental health effects caused by spermidine depletion in transgenic rats engineered to overproduce spermine/spermidine N1-acetyltransferase. [, ]
Q2: Can you describe the synthesis of α-methylspermidine from ethyl 3-aminobutyrate?
A: α-Methylspermidine (1,8-diamino-5-azanonane) is synthesized from ethyl 3-aminobutyrate through a five-step process. This synthetic route has proven to be highly efficient, leading to a high overall yield. [, ] Researchers have also utilized ethyl 3-aminobutyrate to synthesize other biologically relevant compounds like α-methylspermine and bis-α,α'-methylated spermine. []
Q3: How does Candida antarctica lipase B interact with ethyl 3-aminobutyrate?
A: Candida antarctica lipase B can catalyze reactions involving ethyl 3-aminobutyrate and various reagents like butyl butanoate, 2,2,2-trifluoroethyl butanoate, and butanol. [, ] The enzyme exhibits chemo- and enantioselectivity, with the possibility of sequential resolution where both the amino and ester functionalities of ethyl 3-aminobutyrate can react. [] The size of the substrate influences the reaction pathway, with larger substrates like ethyl 3-aminopentanoate showing less likelihood of sequential resolution. []
Q4: Are there any studies on the stereospecificity of enzymes acting on derivatives of ethyl 3-aminobutyrate?
A: Yes, research using enantiomers of 1-amino-8-acetamido-5-azanonane dihydrochloride, synthesized from (R)- and (S)-alaninols and structurally related to ethyl 3-aminobutyrate, has provided insights into enzyme stereospecificity. [] Studies with recombinant human polyamine oxidase (PAO), which typically acts on achiral substrates, demonstrated a strong preference for the (R)-isomer of 1-amino-8-acetamido-5-azanonane dihydrochloride. [] This finding provides the first evidence of a hidden stereospecific potential in PAO. []
Q5: Has ethyl 3-aminobutyrate been used in material science applications?
A: Yes, ethyl 3-aminobutyrate, alongside ethyl-11-aminoundecanoate, has been investigated for modifying chlorinated natural rubber. [] This research aimed to develop environmentally friendly antifouling paints with extended lifespans and lacking toxic components. []
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